(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone
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Overview
Description
(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone is an organic compound belonging to the class of pyrimidones. Pyrimidones are characterized by a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions. This compound is notable for its hydroxyl group at the 4th position and its partially saturated pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters or β-diketones, followed by cyclization and subsequent reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form fully saturated pyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products Formed
The major products formed from these reactions include ketones, fully saturated pyrimidines, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes. One known target is cytosine deaminase, an enzyme involved in the deamination of cytosine. The compound’s hydroxyl group plays a crucial role in its binding and activity .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A parent compound with a fully unsaturated ring.
Uracil: A pyrimidine derivative with a ketone group at the 2nd position.
Thymine: Similar to uracil but with a methyl group at the 5th position.
Uniqueness
(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 4th position, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C4H6N2O2 |
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Molecular Weight |
114.10 g/mol |
IUPAC Name |
(4S)-4-hydroxy-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-3,7H,(H2,5,6,8)/t3-/m0/s1 |
InChI Key |
DEAAWXYGBWCVJW-VKHMYHEASA-N |
Isomeric SMILES |
C1=CNC(=O)N[C@H]1O |
Canonical SMILES |
C1=CNC(=O)NC1O |
Origin of Product |
United States |
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